![molecular formula C15H13N3O3 B2660759 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 937598-80-6](/img/structure/B2660759.png)
6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a methoxyphenyl group and a carboxylic acid group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves a multistep process. One common method starts with the preparation of a key intermediate, such as 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde . This intermediate is then subjected to Friedlander condensation with reactive methylenes to form the desired pyrazolo[3,4-b]pyridine structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
The pyrazolo[3,4-b]pyridine scaffold has been extensively studied for its pharmacological potential. Below are some of the notable applications:
Antitubercular Activity
Recent studies have highlighted the efficacy of pyrazolo[3,4-b]pyridines, including this compound, against Mycobacterium tuberculosis. In vitro assays demonstrated promising activity against the H37Rv strain of tuberculosis, suggesting that derivatives of this scaffold could serve as lead candidates for developing new antitubercular agents .
Enzyme Inhibition
This compound has shown significant inhibitory effects on various enzymes:
- α-Glucosidase Inhibition : It has been tested for its ability to inhibit α-glucosidase, which is crucial in managing postprandial hyperglycemia in diabetic patients .
- Kinase Inhibition : Pyrazolo[3,4-b]pyridines have been explored as selective inhibitors of tyrosine kinases, which play vital roles in cancer progression and treatment .
Neuroprotective Effects
Compounds within this class have been investigated for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's disease. They may function by modulating pathways involved in neuronal survival and inflammation .
Treatment of Gastrointestinal Disorders
Research indicates that derivatives of pyrazolo[3,4-b]pyridine can be effective in treating gastrointestinal diseases due to their ability to influence smooth muscle contraction and gastrointestinal motility .
Case Studies and Research Findings
Several studies have documented the biological activities and synthesis of pyrazolo[3,4-b]pyridine derivatives:
Wirkmechanismus
The mechanism of action of 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:
- 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
- 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Uniqueness
What sets 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid apart from similar compounds is its specific functional groups and their arrangement. The presence of the methoxyphenyl group and the carboxylic acid group provides unique chemical properties and reactivity, making it a valuable compound for various research applications.
Biologische Aktivität
6-(4-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SARs).
Chemical Structure and Properties
The molecular formula of this compound is C16H16N2O3 with a molecular weight of 284.31 g/mol. The compound features a pyrazolo[3,4-b]pyridine core substituted with a methoxyphenyl group and a carboxylic acid functional group, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including the compound in focus. In vitro assays demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cells.
- Mechanism of Action : The compound induces cell cycle arrest and apoptosis by inhibiting cyclin-dependent kinases CDK2 and CDK9. These kinases are crucial for cell cycle progression and transcriptional regulation, respectively. The inhibition leads to the accumulation of cells in the G1 phase of the cell cycle, thereby preventing further division and promoting programmed cell death .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Substituents : The presence of the methoxy group on the phenyl ring enhances lipophilicity and potentially improves binding affinity to target proteins.
- Core Structure : The pyrazolo[3,4-b]pyridine scaffold is essential for maintaining biological activity, as modifications at this core can lead to significant changes in potency.
Study 1: Anticancer Efficacy
In a study evaluating various pyrazolo[3,4-b]pyridine derivatives, compound 9a (which includes our compound as a derivative) showed a total apoptosis rate of 42.19% in HeLa cells compared to control groups. This significant induction of apoptosis correlates with its ability to inhibit CDK2 and CDK9 activities effectively .
Compound | Cell Line | Apoptosis Rate (%) | CDK Inhibition |
---|---|---|---|
9a | HeLa | 42.19 | Yes |
14g | MCF7 | 22.89 | Yes |
Control | HeLa | 10.00 | - |
Study 2: Selectivity and Toxicity
Another investigation highlighted the selectivity of this compound towards cancer cells over normal cells. The safety profile was assessed using WI-38 normal human lung fibroblast cells, showing minimal cytotoxicity at therapeutic concentrations compared to the significant effects observed in cancerous cells .
Eigenschaften
IUPAC Name |
6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-18-14-12(8-16-18)11(15(19)20)7-13(17-14)9-3-5-10(21-2)6-4-9/h3-8H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUQPGYWBQOQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.